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Compound of Interest

Compound Name: 2-Ethyl-6-methylisonicotinic acid

CAS No.: 849226-46-6

Cat. No.: B3057766

Get Quote

Executive Summary & Scaffold Rationale
This guide details the biological screening workflow for analogues of 2-Ethyl-6-
methylisonicotinic acid. While isonicotinic acid is the core pharmacophore of the first-line

anti-tubercular drug Isoniazid (INH), the introduction of alkyl substituents at the 2- and 6-

positions (ethyl and methyl) fundamentally alters the physicochemical profile.

Cheminformatic Insight:

Lipophilicity Modulation: The 2-ethyl and 6-methyl groups significantly increase LogP

compared to the unsubstituted parent, potentially enhancing passive diffusion across the

waxy mycolic acid cell wall of Mycobacterium tuberculosis.

Metabolic Blockade: Substitution at the ortho positions relative to the pyridine nitrogen can

sterically hinder N-oxidation and N-acetylation, two primary metabolic clearance pathways

for pyridine-based drugs.

This screening protocol prioritizes Anti-tubercular (Anti-TB) efficacy followed by Mammalian

Cytotoxicity to establish a Selectivity Index (SI).
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Compound Management & Preparation
Challenge: The alkyl substitutions render these analogues more hydrophobic than standard

Isoniazid. Protocol:

Stock Preparation: Dissolve solid analogues in 100% DMSO (Dimethyl Sulfoxide) to a

concentration of 10 mM.

Note: Avoid aqueous buffers for stock storage to prevent hydrolysis of ester/amide linkers.

Solubility Check: Verify clarity via visual inspection. If precipitation occurs, sonicate at 40 kHz

for 5 minutes at 25°C.

Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and

store at -20°C.

Working Solutions: Dilute stocks into the assay medium immediately prior to use. Ensure

final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent toxicity.

Primary Screening: Anti-Mycobacterial Activity
(MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against Mycobacterium

tuberculosis H37Rv (or M. smegmatis mc² 155 for BSL-2 surrogacy). Methodology: Microplate

Alamar Blue Assay (MABA). This colorimetric assay relies on the reduction of resazurin (blue,

non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Materials
Strain:M. tuberculosis H37Rv (ATCC 27294).

Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin,

Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.

Reagent: Alamar Blue (Resazurin) solution.

Controls:
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Positive Control:[1] Isoniazid (Range: 0.01 - 2.0 µg/mL).

Negative Control: 1% DMSO vehicle (Growth control).

Sterility Control: Media only.

Step-by-Step Protocol
Inoculum Prep: Culture M. tuberculosis to mid-log phase (OD600 ≈ 0.6–0.8). Dilute in 7H9

media to approx.

CFU/mL.

Plate Layout: Use sterile 96-well flat-bottom plates.

Add 100 µL of sterile media to perimeter wells (evaporation barrier).

Add 100 µL of bacterial suspension to test wells.

Compound Addition:

Perform 2-fold serial dilutions of the 2-Ethyl-6-methylisonicotinic acid analogues in a

separate dilution plate.

Transfer to the assay plate to achieve a final concentration range (e.g., 100 µM down to

0.19 µM).

Incubation: Seal with parafilm and incubate at 37°C for 5 days.

Development:

Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well.

Re-incubate for 24 hours.

Readout:

Visual: Blue = No Growth (Inhibition); Pink = Growth.
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Fluorometric: Ex 530 nm / Em 590 nm.

Calculation: The MIC is the lowest concentration preventing the color change from blue to

pink.

Secondary Screening: Mammalian Cytotoxicity
(Safety)
Objective: Ensure the "hit" compounds kill bacteria, not host cells. Methodology: MTT Assay on

Vero (African Green Monkey Kidney) or HepG2 cells.

Step-by-Step Protocol
Seeding: Seed Vero cells at

cells/well in DMEM + 10% FBS in 96-well plates. Incubate 24h for attachment.

Treatment: Remove media. Add fresh media containing serially diluted analogues (same

range as MABA: 100 µM – 0.19 µM).

Incubation: Incubate at 37°C, 5% CO2 for 48 hours.

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4 hours.

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan

crystals.

Measurement: Read Absorbance at 570 nm.

Analysis: Calculate

(Cytotoxic Concentration 50%).

Data Output: Selectivity Index (SI)

Target: SI > 10 is considered a promising lead.

Mechanism of Action Validation (In Silico)
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Given the structural homology to Isoniazid, the primary hypothesis is inhibition of the enoyl-

ACP reductase (InhA). However, the 2,6-disubstitution may prevent the formation of the INH-

NAD adduct required for InhA inhibition.

Docking Workflow:

Target: Crystal structure of M. tb InhA (PDB ID: 1ENY or 2NSD).

Ligand Prep: Energy minimize the 2-Ethyl-6-methylisonicotinic acid analogues.

Grid Generation: Center grid box on the NADH binding pocket.

Scoring: Evaluate binding energy (

).

Critical Check: Does the 2-ethyl group clash with the hydrophobic pocket residues (e.g.,

Phe149)? If yes, the mechanism may differ from Isoniazid (e.g., direct inhibition vs.

prodrug activation).

Visualizations
Diagram 1: The Screening Workflow
This flowchart illustrates the decision logic for progressing a compound from library to lead.
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Caption: Decision-tree workflow for filtering 2-Ethyl-6-methylisonicotinic acid analogues.
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Diagram 2: Mechanistic Pathway (Hypothetical)
Visualizing the potential interaction with the Mycolic Acid synthesis pathway.
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Caption: Potential mechanism of action targeting InhA.[2] Steric bulk at 2,6-positions may affect

KatG activation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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